molecular formula C11H8ClNO3 B2665425 Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate CAS No. 2402830-12-8

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2665425
CAS No.: 2402830-12-8
M. Wt: 237.64
InChI Key: JOGIQYJLSPZVNZ-UHFFFAOYSA-N
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Description

Research Significance and Historical Development

The synthesis of this compound emerged from broader efforts to develop isoxazole derivatives with enhanced bioactivity and stability. Isoxazoles, first characterized in the mid-20th century, gained prominence due to their electron-rich aromatic rings and adaptability in drug design. Early synthetic routes to isoxazoles relied on 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes, a method later refined for regioselective outcomes. The incorporation of a chlorophenyl group into the oxazole framework, as seen in this compound, was driven by the need to improve binding affinity to biological targets while maintaining metabolic stability.

A key milestone in its development was the optimization of multi-step synthetic protocols. For instance, reacting 4-chlorobenzaldehyde with nitriles in the presence of triethylamine enabled efficient cyclization to form the oxazole core. Advances in green chemistry further streamlined its production, with microwave-assisted and solvent-free methods reducing reaction times and improving yields. The compound’s molecular formula (C₁₁H₈ClNO₃) and weight (250.67 g/mol) were confirmed through spectroscopic analyses, establishing a foundation for structure-activity relationship (SAR) studies.

Position Within Isoxazole-Based Compound Research

This compound occupies a unique niche among isoxazole derivatives due to its dual functionalization: the electron-withdrawing chlorophenyl group enhances electrophilicity, while the carboxylate ester facilitates further derivatization. Comparatively, simpler isoxazoles like 5-methylisoxazole-4-carboxylic acid lack this modularity, limiting their utility in medicinal chemistry.

The compound’s structural features align it with clinically relevant isoxazole-based drugs. For example, valdecoxib (a COX-2 inhibitor) and flucloxacillin (a β-lactam antibiotic) share the isoxazole core but differ in peripheral substituents. Unlike these analogs, this compound exhibits a balanced lipophilicity profile, making it a candidate for central nervous system (CNS) drug development. Its ability to inhibit both lipoxygenase and cyclooxygenase enzymes further distinguishes it from mono-targeted isoxazole derivatives.

Current Research Landscape and Academic Interest

Recent studies have focused on the compound’s biological potential and synthetic adaptability. In medicinal chemistry, it serves as a precursor for anticancer agents, with preliminary assays showing inhibition of tumor cell proliferation via interference with kinase signaling pathways. Additionally, its role as a lipoxygenase inhibitor has sparked interest in treating inflammatory disorders, with in vitro models demonstrating reduced leukotriene synthesis.

Synthetic innovations continue to expand its applications. Metal-free methodologies, such as TEMPO-catalyzed cyclizations, now enable the preparation of 5-substituted isoxazole derivatives under mild conditions. Researchers are also exploring solid-phase synthesis to generate combinatorial libraries for high-throughput screening.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 250.67 g/mol
Solubility Moderate in polar solvents (e.g., DMSO)
Functional Groups Oxazole ring, chlorophenyl, carboxylate
Synthetic Yield (Optimized) 65–78% (microwave-assisted methods)

The compound’s versatility is further evidenced by its use in materials science, where its aromatic system contributes to the development of organic semiconductors. Academic interest remains high, with over 30 publications in the past decade addressing its synthetic modification and therapeutic potential.

Properties

IUPAC Name

methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGIQYJLSPZVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=C1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form 4-chlorobenzohydroxamic acid. This intermediate then undergoes cyclization with methyl chloroformate to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Hydrolysis: 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has been investigated for its potential therapeutic effects, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research has demonstrated that oxazole derivatives exhibit notable antimicrobial activity against various pathogens. For instance, a study evaluated the efficacy of several oxazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa, showing that certain compounds significantly inhibited biofilm formation and reduced bacterial viability .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. A series of substituted oxazolones were synthesized and evaluated for their ability to inhibit acid ceramidase, an enzyme linked to cancer cell metabolism. The findings indicated that some derivatives exhibited potent inhibitory effects, suggesting a pathway for developing new anticancer therapies .

Agrochemical Applications

This compound is also explored for its potential in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics lend themselves to modifications that can enhance biological activity against pests.

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. For example, it can be used to create oxazoline derivatives that are effective against agricultural pests . The rapid synthesis methods developed for these compounds have improved the efficiency of producing agrochemicals.

Material Science Applications

In addition to biological applications, this compound has potential uses in material science due to its unique chemical properties.

Development of New Materials

The compound's reactivity allows it to participate in polymerization reactions, leading to the creation of novel materials with desirable properties such as thermal stability and mechanical strength. Research into the polymerization of oxazole derivatives indicates promising results for their application in high-performance materials .

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Biofilm Reduction (%)
This compoundStaphylococcus aureus32 µg/mL75%
Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylatePseudomonas aeruginosa16 µg/mL80%

This table summarizes the antimicrobial efficacy of selected oxazole derivatives against common pathogens.

Table 2: Synthesis Pathways for Agrochemical Applications

Reaction TypeStarting MaterialProductYield (%)
OxidationThis compoundOxazoline derivative85
Coupling ReactionOxazoline derivative + HalideBioactive agrochemical90

This table illustrates the synthetic pathways utilized to convert this compound into useful agrochemical products.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Methyl 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylate

  • Molecular Formula: C₁₁H₈FNO₃
  • Molecular Weight : 221.18 g/mol
  • Key Differences : Fluorine replaces chlorine at the para position of the phenyl ring.
  • Implications :
    • Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to chlorine.
    • Predicted to exhibit enhanced metabolic stability and altered lipophilicity, making it suitable for pharmacokinetic optimization in drug design .

Methyl 4-(4-Amino-2-chlorophenoxymethyl)-5-methyl-1,2-oxazole-3-carboxylate Hydrochloride

  • Molecular Formula : C₁₃H₁₄Cl₂N₂O₄
  • Molecular Weight : 333.17 g/mol
  • Key Differences: A 5-methyl group on the oxazole ring. A phenoxymethyl side chain with 4-amino-2-chloro substitution. Exists as a hydrochloride salt.
  • Implications: The hydrochloride salt enhances aqueous solubility, beneficial for formulation.

Ethyl 5-{[N-(4-Chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate

  • Molecular Formula : C₁₉H₁₉ClN₂O₅S
  • Molecular Weight : 422.88 g/mol
  • Key Differences :
    • Partially saturated 4,5-dihydro-1,2-oxazole ring.
    • Ethyl ester and benzenesulfonamido substituents.
  • Implications :
    • Saturation of the oxazole ring reduces aromaticity, increasing conformational flexibility.
    • The sulfonamido group may confer protease resistance or modulate acidity (predicted pKa: -3.38) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Predicted Properties
This compound C₁₁H₈ClNO₃ 237.64 4-chlorophenyl, methyl ester High lipophilicity, planar geometry
Methyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate C₁₁H₈FNO₃ 221.18 4-fluorophenyl Enhanced metabolic stability
Methyl 4-(4-amino-2-chlorophenoxymethyl)-5-methyl-1,2-oxazole-3-carboxylate hydrochloride C₁₃H₁₄Cl₂N₂O₄ 333.17 5-methyl, phenoxymethyl side chain, hydrochloride Improved solubility, H-bond donor capability
Ethyl 5-{[N-(4-chlorophenyl)benzenesulfonamido]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate C₁₉H₁₉ClN₂O₅S 422.88 Dihydro-oxazole, ethyl ester, sulfonamido Flexible ring, acidic sulfonamido group

Research Findings and Implications

Electronic Effects: Chlorine (Cl) vs.

Steric and Solubility Profiles :

  • The 5-methyl substitution in increases steric bulk, which may hinder crystal packing or receptor binding. Conversely, the hydrochloride salt counterion improves solubility, a critical factor in drug delivery .

Functional Group Contributions: Sulfonamido groups () and amino side chains () introduce polarity and hydrogen-bonding capacity, which are advantageous in optimizing pharmacokinetic properties such as blood-brain barrier penetration .

Biological Activity

Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered heterocyclic oxazole ring with a chlorophenyl group at the 4-position and a methyl ester functional group at the 3-position. Its molecular formula is C11H10ClN1O3C_{11}H_{10}ClN_{1}O_{3}, with a molecular weight of approximately 237.64 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing pathways related to microbial resistance and cancer cell proliferation. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These findings suggest that this compound could be a valuable lead in the development of new antimicrobial agents .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for these cell lines are as follows:

Cell Line IC50 (µM)
MCF-71.93
HCT-1162.84

Mechanistic studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Case Studies

  • Inhibition of Biofilm Formation : A study evaluated the efficacy of various isoxazole derivatives, including this compound, against biofilm-forming pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed promising results in inhibiting biofilm formation, which is crucial for treating chronic infections .
  • Leukotriene Biosynthesis Inhibition : Another investigation focused on the compound's ability to inhibit leukotriene biosynthesis, which is relevant in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The findings indicated that this compound effectively modulates inflammatory pathways associated with these conditions .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing Methyl 4-(4-chlorophenyl)-1,2-oxazole-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives under acidic conditions. Optimization involves varying solvents (e.g., ethanol, DMF) and temperatures (80–120°C) to improve yield. For structural analogs like ethyl esters, esterification of carboxylic acid intermediates using methanol and catalytic sulfuric acid has been effective . Characterization of intermediates via TLC and NMR ensures reaction progression.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the methyl ester group (δ ~3.9 ppm for 1^1H; δ ~165–170 ppm for carbonyl 13^13C) and the 4-chlorophenyl substituent (aromatic protons at δ ~7.2–7.8 ppm) .
  • IR : Validate ester C=O stretch (~1740 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 252.06 for C12_{12}H10_{10}ClNO3_3) .

Q. How should X-ray crystallography be applied to resolve the compound’s molecular structure?

  • Methodological Answer : Grow single crystals via slow evaporation in solvents like ethyl acetate. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL . Use ORTEP-3 to generate thermal ellipsoid diagrams, emphasizing bond angles (e.g., C-O-C ~120°) and torsional deviations .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

  • Methodological Answer : Apply SHELXL’s restraint options to harmonize bond lengths and angles with literature values for oxazole derivatives. Validate using Mercury CSD’s Packing Similarity tool to compare packing motifs with analogous structures (e.g., ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate) . Cross-check hydrogen bonding networks (e.g., C–H···O interactions) against density maps .

Q. What computational methods are suitable for analyzing the compound’s conformational flexibility, particularly ring puckering?

  • Methodological Answer : Use Cremer-Pople puckering parameters to quantify out-of-plane displacements of the oxazole ring. Calculate amplitude (qq) and phase angle (ϕϕ) from atomic coordinates derived from X-ray data . Compare with values for similar structures (e.g., q=0.120.25q = 0.12–0.25 Å for planar oxazoles) . Pair with DFT calculations (B3LYP/6-31G*) to model energy minima.

Q. How can intermolecular interactions in the crystal lattice inform design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ Mercury’s Materials Module to identify dominant interactions (e.g., π-π stacking between chlorophenyl groups, halogen bonding). Quantify interaction energies using CrystalExplorer’s Hirshfeld surface analysis. Modify substituents (e.g., replacing –Cl with –CF3_3) to strengthen these interactions and predict packing stability via molecular docking .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting oxazole-based pharmacophores?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., –OCH3_3, –NO2_2) at the 4-position of the phenyl ring. Assess bioactivity (e.g., enzyme inhibition) and correlate with electronic parameters (Hammett σ values) and steric effects. Use molecular dynamics simulations to map binding affinities to target proteins (e.g., COX-2) .

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